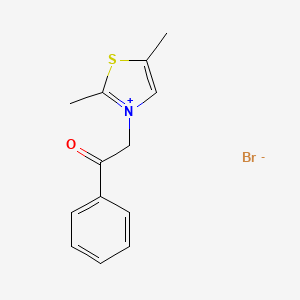
2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide is a chemical compound that belongs to the thiazolium family. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide typically involves the reaction of 2,5-dimethylthiazole with a phenacyl bromide derivative. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. This approach minimizes the need for batch processing and can improve overall yield and purity.
化学反应分析
Types of Reactions
2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolium salts.
科学研究应用
2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide involves its interaction with specific molecular targets. The thiazolium ring can participate in various biochemical pathways, often acting as a cofactor or inhibitor. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, thereby altering their function and activity.
相似化合物的比较
Similar Compounds
- 2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-(4-iodophenyl)ethanone;bromide
- 2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-(4-chlorophenyl)ethanone;bromide
Uniqueness
2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide is unique due to its specific substitution pattern on the thiazole ring and the presence of a phenylethanone moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C13H14BrNOS |
|---|---|
分子量 |
312.23 g/mol |
IUPAC 名称 |
2-(2,5-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide |
InChI |
InChI=1S/C13H14NOS.BrH/c1-10-8-14(11(2)16-10)9-13(15)12-6-4-3-5-7-12;/h3-8H,9H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
RUHAZGNABIJLJB-UHFFFAOYSA-M |
规范 SMILES |
CC1=C[N+](=C(S1)C)CC(=O)C2=CC=CC=C2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















